Boc-(R)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid

Vue d'ensemble

Description

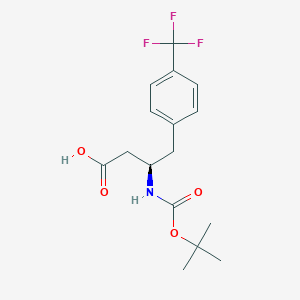

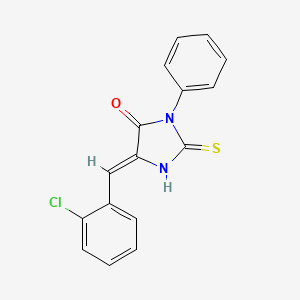

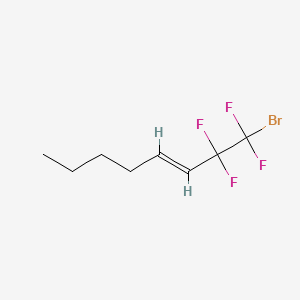

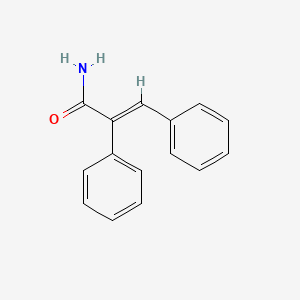

Boc-(R)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid is a compound of interest in the field of organic chemistry, particularly in the synthesis of peptides and pharmaceuticals. The presence of the trifluoromethyl group and the Boc (tert-butoxycarbonyl) protection of the amino group are key features that influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related Boc-protected amino acids typically involves the protection of the amino group, followed by various organic transformations to introduce the desired side chains and functional groups. For instance, the synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a precursor to an unusual amino acid residue, includes a Suzuki coupling and asymmetric hydrogenation . Similarly, tert-butyl esters of N-protected amino acids can be synthesized using tert-butyl fluorocarbonate (Boc-F) under mild conditions . Another example is the synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid from L-methionine, which involves amino protection, reduction, hydroxyl derivation, cyclization, and oxidation steps .

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids can be characterized using various spectroscopic techniques. For example, the structure of a related compound, (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, was confirmed by IR, NMR, MS, and X-ray diffraction. DFT studies further analyzed the structure, showing consistency with the X-ray single crystal structure .

Chemical Reactions Analysis

Boc-protected amino acids are versatile intermediates in organic synthesis. They can undergo dehydrative amidation reactions catalyzed by boronic acids, as seen with 2,4-bis(trifluoromethyl)phenylboronic acid, which is effective in α-dipeptide synthesis . Additionally, Boc-amino acids can be used to prepare phenylacetic acid derivatives for solid-phase peptide synthesis .

Physical and Chemical Properties Analysis

The physical properties of Boc-protected amino acids, such as solubility, can be determined using gravimetric methods and correlated with various equations. For instance, the solubility of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in different solvents was measured and found to increase with temperature. The modified Apelblat equation provided the most accurate correlation .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The Boc-(R)-3-amino-4-(4-trifluoromethyl-phenyl)-butyric acid has been obtained through a multi-step synthesis process starting from L-methionine, showcasing its potential in the field of synthetic chemistry. The synthesis involves amino protection, reduction, hydroxylation, cyclization, and oxidation steps, highlighting its utility in constructing complex molecules (Pan et al., 2015).

Chemical Modification and Peptide Synthesis

The compound has been utilized in the N-tert-butoxycarbonylation of amines using H3PW12O40 as a catalyst, indicating its role in the modification of amines for peptide synthesis. This process is essential for protecting amines during the synthesis of peptides, which are crucial in drug development and biological research (Heydari et al., 2007).

Solubility and Thermodynamic Studies

The solubility of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in various solvents has been studied, providing valuable data for its application in pharmaceutical formulations. The study explores its solubility at different temperatures, offering insights into its behavior in various solvent systems, which is crucial for the design of drug delivery systems (Fan et al., 2016).

Application in Peptide and Heterocyclic Derivatives

Electrophilic amination using N-Boc-O-tosyl hydroxylamine as an efficient NH-Boc transfer reagent has been demonstrated for the synthesis of terminal tert-butyloxycarbonyl protected hydrazino acids. These intermediates are valuable for the preparation of modified peptides and biologically active heterocyclic derivatives, underlining the compound's importance in medicinal chemistry and drug design (Baburaj & Thambidurai, 2012).

Role in Synthesis of Fluorescent and pH-responsive Materials

This compound and its derivatives have been explored for the synthesis of fluorescent and pH-responsive polymeric materials. These materials have potential applications in biomedical engineering, such as drug delivery systems and diagnostic tools, due to their ability to respond to changes in the pH of the environment (Roy et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(trifluoromethyl)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(9-13(21)22)8-10-4-6-11(7-5-10)16(17,18)19/h4-7,12H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFKHDUXBBWVHB-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301128694 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301128694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

269726-77-4 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269726-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301128694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine](/img/structure/B1310808.png)